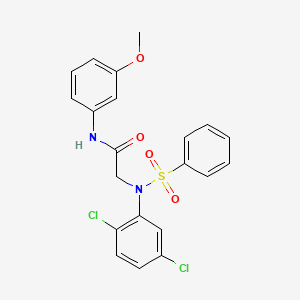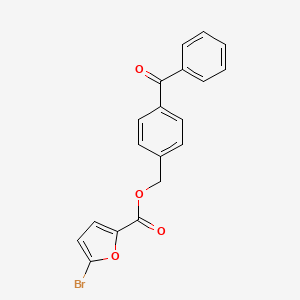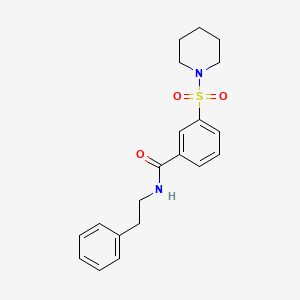![molecular formula C15H15ClN2O4S B3608915 N-(5-chloro-2-hydroxyphenyl)-3-[(dimethylamino)sulfonyl]benzamide](/img/structure/B3608915.png)
N-(5-chloro-2-hydroxyphenyl)-3-[(dimethylamino)sulfonyl]benzamide
描述
N-(5-chloro-2-hydroxyphenyl)-3-[(dimethylamino)sulfonyl]benzamide, also known as CHIR-99021, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a vital role in various cellular processes, including cell differentiation, proliferation, and apoptosis. CHIR-99021 has been extensively studied for its potential therapeutic applications in various diseases, such as Alzheimer's disease, cancer, diabetes, and neurological disorders.
作用机制
N-(5-chloro-2-hydroxyphenyl)-3-[(dimethylamino)sulfonyl]benzamide is a potent and selective inhibitor of GSK-3. GSK-3 is a serine/threonine kinase that plays a vital role in various cellular processes, including cell differentiation, proliferation, and apoptosis. This compound binds to the ATP-binding site of GSK-3 and inhibits its activity. This inhibition leads to the activation of various signaling pathways, including the Wnt/beta-catenin pathway, which plays a critical role in cell differentiation and proliferation.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. In vitro studies have shown that this compound promotes the differentiation of various cell types, including embryonic stem cells, induced pluripotent stem cells, and neural stem cells. This compound has also been shown to enhance the survival of neurons and promote axonal growth. In vivo studies have shown that this compound has neuroprotective effects in animal models of neurological disorders, such as Parkinson's disease and spinal cord injury.
实验室实验的优点和局限性
N-(5-chloro-2-hydroxyphenyl)-3-[(dimethylamino)sulfonyl]benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of GSK-3, which makes it an ideal tool for studying the role of GSK-3 in various cellular processes. This compound is also cell-permeable, which allows it to be used in a wide range of cell types. However, this compound has some limitations for lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects on other kinases. This compound is also relatively expensive, which may limit its use in large-scale experiments.
未来方向
There are several future directions for the study of N-(5-chloro-2-hydroxyphenyl)-3-[(dimethylamino)sulfonyl]benzamide. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases and inflammatory disorders. Another direction is to study the molecular mechanisms underlying its neuroprotective effects in animal models of neurological disorders. Additionally, the development of more potent and selective GSK-3 inhibitors may lead to the discovery of new therapeutic targets for various diseases.
科学研究应用
N-(5-chloro-2-hydroxyphenyl)-3-[(dimethylamino)sulfonyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases. In Alzheimer's disease, this compound has been shown to reduce the accumulation of amyloid beta plaques, which are a hallmark of the disease. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting various signaling pathways. In diabetes, this compound has been shown to improve insulin sensitivity and glucose uptake. In neurological disorders, this compound has been shown to promote neuronal differentiation and survival.
属性
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-3-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c1-18(2)23(21,22)12-5-3-4-10(8-12)15(20)17-13-9-11(16)6-7-14(13)19/h3-9,19H,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQRPLLANXCIDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-(2-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3608832.png)

![N-{[4-allyl-5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-furamide](/img/structure/B3608841.png)
![methyl 3-[(4-morpholinylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B3608847.png)
![6-methoxy-4,4-dimethyl-5-(3-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3608850.png)
![methyl 3-{[(4-phenyl-1-piperazinyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B3608862.png)


![N-[2-(cyclopentylamino)-2-oxoethyl]-4-methylbenzamide](/img/structure/B3608894.png)
![N-(2,5-dichlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3608901.png)
![{4-[(4-nitrophenoxy)methyl]phenyl}(phenyl)methanone](/img/structure/B3608904.png)
![1-(4-methoxyphenyl)-2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3608909.png)
![N-cyclohexyl-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B3608921.png)
